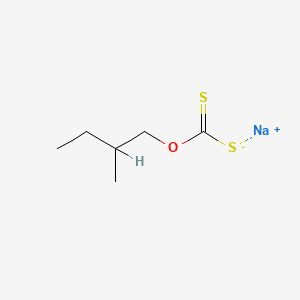
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt is a chemical compound commonly used in various industrial applications. It is known for its role as a flotation agent in the mining industry, where it helps in the separation of valuable minerals from ores. The compound is characterized by its unique chemical structure, which includes a carbonodithioic acid group and a 2-methylbutyl ester group, combined with a sodium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt typically involves the reaction of carbon disulfide with an alcohol (in this case, 2-methylbutanol) in the presence of sodium hydroxide. The reaction proceeds as follows:
Formation of the xanthate ester: Carbon disulfide reacts with 2-methylbutanol to form the xanthate ester.
Neutralization: The xanthate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The reaction is typically conducted at a temperature range of 20-30°C to ensure optimal yield. The resulting product is then purified and concentrated to the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dixanthogen and other oxidation products.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound hydrolyzes to form carbon disulfide and the corresponding alcohol.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Acids and bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Electrophiles: Various organic halides for substitution reactions.
Major Products Formed
Oxidation: Dixanthogen and other sulfur-containing compounds.
Hydrolysis: Carbon disulfide and 2-methylbutanol.
Substitution: Various substituted xanthates depending on the electrophile used.
Applications De Recherche Scientifique
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flotation agent in mineral processing.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in the mining industry for the extraction of valuable minerals from ores.
Mécanisme D'action
The mechanism of action of Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt involves its ability to interact with metal ions and other electrophiles. The compound forms complexes with metal ions, which enhances the separation of minerals during the flotation process. The molecular targets include various metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium ethyl xanthate
- Sodium isopropyl xanthate
- Sodium n-butyl xanthate
Comparison
Compared to other xanthates, Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt is unique due to its specific ester group, which imparts different solubility and reactivity properties. This uniqueness makes it particularly effective in certain flotation processes where other xanthates may not perform as well.
Propriétés
Numéro CAS |
72187-33-8 |
|---|---|
Formule moléculaire |
C6H11NaOS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
sodium;2-methylbutoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.Na/c1-3-5(2)4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
ASPRMUCGTIWBII-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)COC(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



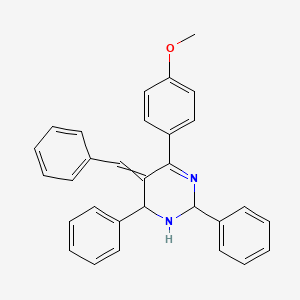
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
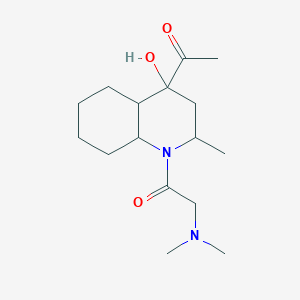
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
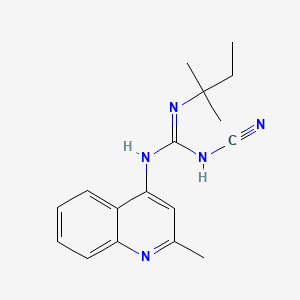


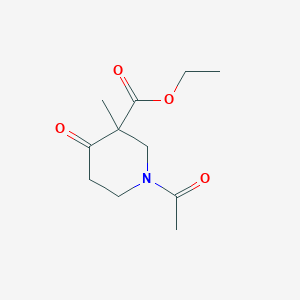
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
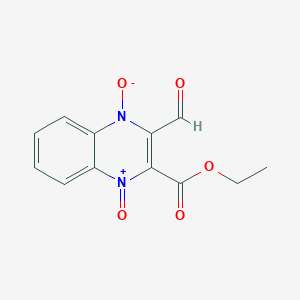
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
